Ethyl 2-bromohex-2-enoate Ethyl 2-bromohex-2-enoate
Brand Name: Vulcanchem
CAS No.: 102575-02-0
VCID: VC14280227
InChI: InChI=1S/C8H13BrO2/c1-3-5-6-7(9)8(10)11-4-2/h6H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H13BrO2
Molecular Weight: 221.09 g/mol

Ethyl 2-bromohex-2-enoate

CAS No.: 102575-02-0

Cat. No.: VC14280227

Molecular Formula: C8H13BrO2

Molecular Weight: 221.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromohex-2-enoate - 102575-02-0

Specification

CAS No. 102575-02-0
Molecular Formula C8H13BrO2
Molecular Weight 221.09 g/mol
IUPAC Name ethyl 2-bromohex-2-enoate
Standard InChI InChI=1S/C8H13BrO2/c1-3-5-6-7(9)8(10)11-4-2/h6H,3-5H2,1-2H3
Standard InChI Key QRKWZSWILJXLJU-UHFFFAOYSA-N
Canonical SMILES CCCC=C(C(=O)OCC)Br

Introduction

Structural Characteristics and Nomenclature

Ethyl 6-bromohex-2-enoate is characterized by a six-carbon chain with a double bond between C2 and C3, an ester group at C1, and a bromine atom at C6 (Figure 1). The (2E)-configuration is thermodynamically favored due to reduced steric hindrance between the ethyl ester group and the bromine substituent. The IUPAC name, ethyl (E)-6-bromohex-2-enoate, reflects this stereochemistry. Key identifiers include:

PropertyValueSource
Molecular FormulaC₈H₁₃BrO₂
Molecular Weight221.09 g/mol
InChI KeyWOOMUBXIVURAHZ-GQCTYLIASA-N
Canonical SMILESCCOC(=O)/C=C/CCCBr

The compound’s planar geometry at the double bond facilitates conjugation between the ester carbonyl and the alkene, enhancing its electrophilicity.

Synthesis and Stereochemical Control

Bromination of Ethyl 6-Hydroxyhex-2-enoate

The primary synthesis route involves brominating ethyl 6-hydroxyhex-2-enoate using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS). The hydroxyl group at C6 is replaced by bromine via an SN2 mechanism, yielding the target compound. Reaction conditions (e.g., solvent polarity, temperature) critically influence stereoselectivity. For example, polar aprotic solvents like dimethylformamide (DMF) favor retention of the (E)-configuration.

Isomerization Techniques

Undesired (Z)-isomers can arise during synthesis due to kinetic control. Catalytic iodine (I₂) in dichloromethane promotes isomerization to the (E)-form through a radical-mediated mechanism, achieving >95% stereochemical purity. This step is essential for applications requiring precise spatial arrangement of functional groups.

Physicochemical Properties

Limited experimental data exist for ethyl 6-bromohex-2-enoate’s physical properties, but computational predictions provide insights:

PropertyPredicted ValueMethod
LogP (Partition Coefficient)2.28XLogP3
Polar Surface Area26.3 ŲChemAxon
Boiling Point~250°C (est.)Group Contribution

The compound’s moderate lipophilicity (LogP = 2.28) suggests reasonable solubility in organic solvents like ethyl acetate and dichloromethane .

Reactivity and Applications

Nucleophilic Substitution

The C6 bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling chain elongation. For example, reaction with sodium azide yields ethyl 6-azidohex-2-enoate, a precursor for click chemistry.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids install aromatic moieties at C6, producing styrene derivatives used in polymer synthesis.

Pharmaceutical Intermediates

Ethyl 6-bromohex-2-enoate is a building block for prostaglandin analogs and antiviral agents. Its α,β-unsaturated ester participates in Michael additions to form quaternary carbon centers.

Comparative Analysis with Analogous Esters

Modifying the ester group alters reactivity and applications:

CompoundMolecular WeightLogPKey Application
Methyl 6-bromohex-2-enoate207.06 g/mol1.94Polymer crosslinking
tert-Butyl 6-bromohex-2-enoate249.14 g/mol3.12Peptide synthesis

The tert-butyl ester’s bulkiness enhances stability in acidic conditions, making it suitable for solid-phase peptide synthesis.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

  • ¹H NMR (CDCl₃): δ 6.95 (dt, J = 15.6 Hz, 1H, CH=COO), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.40 (t, J = 6.8 Hz, 2H, CH₂Br).

  • ¹³C NMR: δ 166.2 (C=O), 144.1 (CH=COO), 60.3 (OCH₂CH₃), 33.8 (CH₂Br).

Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 220.01 (M⁺-Br).

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • Bioconjugation Studies: Exploring reactions with biomolecules for drug delivery systems.

  • Green Chemistry Approaches: Replacing brominating agents with eco-friendly alternatives.

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